2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride typically involves the protection of an amine with the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the same principles as laboratory synthesis but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride undergoes several types of reactions:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or a mixture of dichloromethane and trifluoroacetic acid.
Substitution: Common reagents include alkyl halides and other electrophiles that react with the Boc-protected amine.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the electrophile used in the substitution reactions .
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of amine groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions . This protection allows for selective reactions to occur on other functional groups without interference from the amine .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fmoc Group: A base-labile protecting group used in peptide synthesis, removed by piperidine.
Uniqueness
The tert-butoxycarbonyl group is unique due to its ease of removal under mild acidic conditions and its stability during various synthetic transformations . This makes it a preferred choice for protecting amines in complex organic syntheses.
Properties
IUPAC Name |
3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTMNOLIQPHRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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